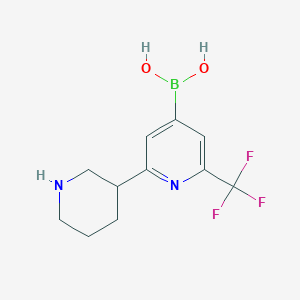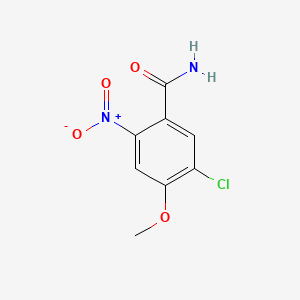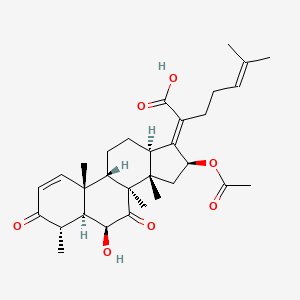
Helvolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helvolinic acid is a bioactive compound isolated from endophytic fungi, particularly from the species Sarocladium oryzae. This compound has garnered significant attention due to its potent antibacterial properties, especially against Staphylococcus aureus . This compound is part of a larger group of natural products known for their diverse structural groups and bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Helvolinic acid is typically isolated from natural sources rather than synthesized chemically. The primary source is the endophytic fungus Sarocladium oryzae, which is found in the leaves of Dongxiang wild rice (Oryza rufipogon Griff.) . The isolation process involves culturing the fungus, followed by extraction and purification using techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Advances in biotechnology and fermentation processes may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Helvolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as sarocladilactone A, sarocladilactone B, and sarocladic acid A . These derivatives exhibit potent antibacterial activities and are of significant interest in medicinal chemistry.
Scientific Research Applications
Helvolinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique structural properties and its potential as a precursor for synthesizing new bioactive compounds.
Biology: Biologically, this compound is of interest due to its role in the interaction between endophytic fungi and their host plants. It is also studied for its potential use in agricultural biotechnology to enhance plant resistance to pathogens.
Medicine: Medically, this compound is being explored for its antibacterial properties. Its ability to inhibit Staphylococcus aureus makes it a promising candidate for developing new antibiotics .
Industry: In the industrial sector, this compound and its derivatives are being investigated for their potential use in developing new antimicrobial agents for various applications, including food preservation and healthcare products.
Mechanism of Action
The mechanism of action of helvolinic acid involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific molecular pathways in bacteria, making it effective against a range of bacterial pathogens.
Comparison with Similar Compounds
Helvolinic acid is part of a group of compounds known as helvolic acid derivatives. Similar compounds include:
- Helvolic acid
- 6-desacetoxy-helvolic acid
- 1,2-dihydrohelvolic acid
Comparison: this compound is unique due to its specific structural features and its potent antibacterial activity. While other helvolic acid derivatives also exhibit antibacterial properties, this compound stands out for its strong inhibitory effect against Staphylococcus aureus .
Properties
Molecular Formula |
C31H42O7 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2E)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-6-hydroxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25-26,34H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,26+,29-,30+,31-/m1/s1 |
InChI Key |
ZGQQEJUGWPCCHA-IDDAUYTMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)C)O |
Canonical SMILES |
CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
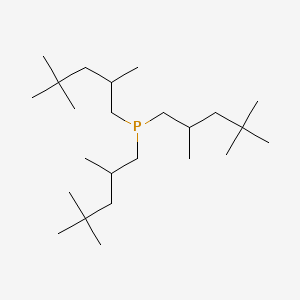
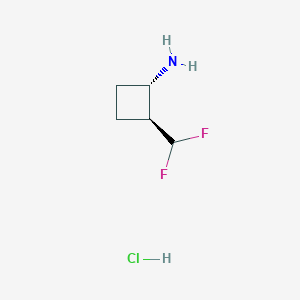
![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
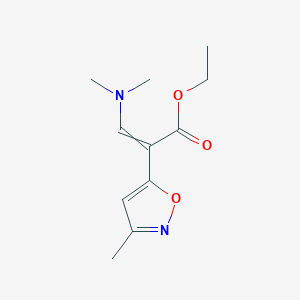
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
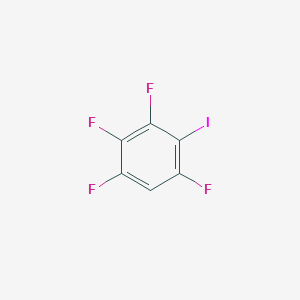
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
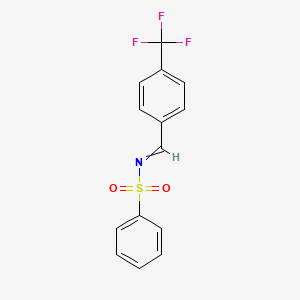
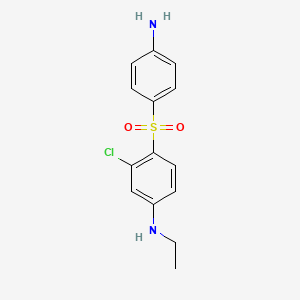
![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
